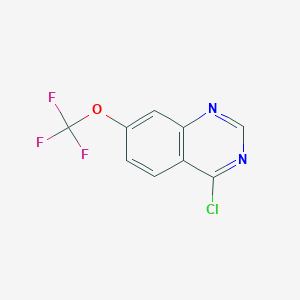
4-クロロ-7-(トリフルオロメトキシ)キナゾリン
説明
4-Chloro-7-(trifluoromethoxy)quinazoline is a useful research compound. Its molecular formula is C9H4ClF3N2O and its molecular weight is 248.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-7-(trifluoromethoxy)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-(trifluoromethoxy)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
4-クロロ-7-(トリフルオロメトキシ)キナゾリンなどのキナゾリン誘導体は、その著しい生物活性により、医薬品化学分野で大きな注目を集めています . これらの誘導体は、抗真菌剤、抗ウイルス剤、抗糖尿病剤、抗がん剤、抗炎症剤、抗菌剤、および抗酸化剤など、幅広い薬理活性を示すことが報告されています .
抗がん活性
キナゾリン誘導体は、強力な抗がん活性を示すことが判明しています。 これらは、さまざまな種類の癌の治療のための新規治療薬の開発に使用できます .
抗炎症活性
キナゾリン誘導体は、抗炎症活性も示し、新規抗炎症薬の開発のための潜在的な候補となっています .
抗菌活性
これらの化合物は、抗菌作用を持つことが報告されており、新規抗菌剤の開発に活用できる可能性があります .
抗酸化活性
キナゾリン誘導体は、抗酸化活性を示すことが判明しており、酸化ストレスによって引き起こされる疾患の治療に有益な可能性があります .
トリフルオロメトキシ化試薬
4-クロロ-7-(トリフルオロメトキシ)キナゾリンは、新規トリフルオロメトキシ化試薬の開発に潜在的に使用できます . これらの試薬は、トリフルオロメトキシ化反応を促進し、CF3O含有化合物をよりアクセスしやすくするために使用されます .
生物活性
4-Chloro-7-(trifluoromethoxy)quinazoline is a synthetic compound belonging to the quinazoline class, known for its diverse biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which enhances its biological stability and activity. Research into its pharmacological properties has revealed potential applications in cancer therapy, enzyme inhibition, and other therapeutic areas.
Quinazoline derivatives, including 4-Chloro-7-(trifluoromethoxy)quinazoline, primarily function as inhibitors of various protein kinases, which are critical in cell signaling pathways. They exhibit activity against several targets such as:
- Vascular Endothelial Growth Factor (VEGF) : Inhibition of VEGF disrupts angiogenesis, essential for tumor growth and metastasis.
- Epidermal Growth Factor Receptor (EGFR) : Compounds in this class have shown promise as EGFR inhibitors, which are vital in cancer treatment .
The binding of 4-Chloro-7-(trifluoromethoxy)quinazoline to these targets occurs through interactions at their active sites, effectively disrupting normal cellular functions and signaling pathways.
The biochemical properties of 4-Chloro-7-(trifluoromethoxy)quinazoline include:
- Enzyme Inhibition : This compound inhibits specific kinases involved in cancer progression and cellular metabolism. It has demonstrated significant inhibition against certain target enzymes.
- Cellular Effects : The compound modulates cell signaling pathways and gene expression, influencing cellular functions such as proliferation and apoptosis.
Anticancer Activity
Research has highlighted the anticancer potential of 4-Chloro-7-(trifluoromethoxy)quinazoline:
- In vitro studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines. For example, it has been reported to reduce cell viability significantly in breast cancer models .
- A study on structural modifications indicated that the trifluoromethoxy group enhances the binding affinity to target receptors, improving its efficacy against cancer cells .
Pharmacokinetics
Pharmacokinetic studies have provided insights into the absorption and distribution of 4-Chloro-7-(trifluoromethoxy)quinazoline:
| Parameter | Value |
|---|---|
| Maximum Concentration (Cmax) | 15 mg/L |
| Time to Maximum Concentration (Tmax) | 30 minutes |
| Half-Life (T1/2) | 5.56 hours |
These parameters indicate that the compound is rapidly absorbed and has a moderate half-life, suggesting potential for effective dosing regimens in therapeutic applications .
Dosage Effects
In animal models, the effects of 4-Chloro-7-(trifluoromethoxy)quinazoline vary with dosage:
- Low Doses : Effective enzyme inhibition with minimal toxicity.
- High Doses : Increased risk of adverse effects; careful dosage management is essential for therapeutic use.
特性
IUPAC Name |
4-chloro-7-(trifluoromethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-8-6-2-1-5(16-9(11,12)13)3-7(6)14-4-15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAWRQYKZHJVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718830 | |
| Record name | 4-Chloro-7-(trifluoromethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160994-87-5 | |
| Record name | 4-Chloro-7-(trifluoromethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















